molecular formula C10H18O5 B13948861 2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate CAS No. 545517-98-4

2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate

Cat. No.: B13948861
CAS No.: 545517-98-4
M. Wt: 218.25 g/mol
InChI Key: OWPOMPKNWKPEFW-UHFFFAOYSA-N
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Description

2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate is a functional cyclic carbonate monomer designed for advanced materials research, particularly in the development of synthetic biodegradable polymers (see, for example, the general class of functional cyclic carbonates in a related review ). Such monomers are primarily investigated for their role in creating functional aliphatic polycarbonates (APCs) via ring-opening polymerization (ROP) . APCs are of significant interest for biomedical applications due to their unique combination of biocompatibility and tunable degradation rates. A key advantage of polycarbonates over polyesters is that they do not produce an acidic microenvironment during degradation, which helps preserve the stability of encapsulated biomolecules and reduces the risk of local inflammation . The 2,2-diethyl substitution on the dioxane ring is anticipated to influence the polymer's thermal properties, hydrophobicity, and ultimate degradation profile. Researchers can utilize this monomer to develop novel materials for applications such as drug delivery systems, tissue engineering scaffolds, and other temporary medical implants. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

545517-98-4

Molecular Formula

C10H18O5

Molecular Weight

218.25 g/mol

IUPAC Name

(2,2-diethyl-1,3-dioxan-5-yl) methyl carbonate

InChI

InChI=1S/C10H18O5/c1-4-10(5-2)13-6-8(7-14-10)15-9(11)12-3/h8H,4-7H2,1-3H3

InChI Key

OWPOMPKNWKPEFW-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCC(CO1)OC(=O)OC)CC

Origin of Product

United States

Preparation Methods

Catalyst-Free Thermal Transesterification with Dialkyl Carbonates

One of the prominent methods involves the thermal transesterification of dialkyl carbonates such as dimethyl carbonate or diethyl carbonate with glycerol-derived acetals under continuous flow (CF) conditions. This approach avoids the use of catalysts, aligning with green chemistry principles.

  • Reaction Conditions : The reaction is performed at elevated temperatures (250–300 °C) and pressures (20–50 bar) in a continuous flow reactor.
  • Mechanism : The dialkyl carbonate reacts with the cyclic acetal, selectively producing the mono-transesterification product, 2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate, with minimal side products.
  • Selectivity and Yield : Under optimized pressure and temperature, the selectivity exceeds 95%, and conversion rates approach 85–95%.
  • Advantages : High productivity (up to 68 mg/min), catalyst-free conditions, and scalability potential for industrial applications.
  • Limitations : Requires precise control of pressure and temperature; steric hindrance from bulkier carbonates may reduce reactivity.

This method was demonstrated with diethyl carbonate reacting with glycerol formal, producing the 1,3-dioxan-5-yl methyl carbonate isomers in a controlled ratio, confirming the feasibility of selective mono-transesterification without catalysts.

Acid-Catalyzed Formation of the 1,3-Dioxan-5-yl Core

The 1,3-dioxan ring system, a core structure in the target compound, is commonly synthesized by acid-catalyzed condensation of diols with ketones or aldehydes:

  • Typical Procedure : A mixture of 2,2-diethoxypropane (or similar acetals) and 1,3-diols is stirred in an organic solvent such as tetrahydrofuran (THF) with catalytic amounts of p-toluenesulfonic acid (PTSA) at room temperature overnight.
  • Yield : This step typically achieves yields close to 99%, producing the 2,2-diethyl-1,3-dioxan-5-yl methanol intermediate.
  • Purification : The product is isolated by concentration under reduced pressure and can be purified by silica gel chromatography if necessary.

This method provides the cyclic acetal alcohol precursor essential for subsequent carbonate formation.

Conversion of 2,2-Diethyl-1,3-dioxan-5-yl Methanol to Methyl Carbonate Derivatives

The transformation of the cyclic acetal alcohol to the methyl carbonate involves activation of the hydroxyl group followed by reaction with methyl carbonate sources:

  • Activation Step : The hydroxyl group of 2,2-diethyl-1,3-dioxan-5-yl methanol is converted into a good leaving group, typically via formation of mesylate or tosylate esters.
    • Reagents: Methanesulfonyl chloride or p-toluenesulfonyl chloride.
    • Conditions: Performed in dichloromethane at low temperatures (-78 °C to 0 °C) with bases such as triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO).
    • Yields: These steps yield activated intermediates with yields ranging from 68.8% to 99% depending on conditions and reagent choice.
  • Carbonate Formation : The activated intermediate then undergoes nucleophilic substitution with methyl carbonate species or related nucleophiles to form the methyl carbonate ester.
  • Catalysts and Additives : N,N-dimethylaminopyridine (DMAP) and triethylamine are often used to promote the reaction and improve yields.
  • Purification : Final products are purified by silica gel chromatography.

This two-step procedure is well-documented for similar dioxan derivatives and provides a reliable route to the target methyl carbonate.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Yield (%) Notes
1. Formation of 2,2-diethyl-1,3-dioxan-5-yl methanol 2,2-diethoxypropane + 2-methylpropane-1,3-diol + PTSA in THF, rt, overnight 99 Acid-catalyzed acetal formation, high yield, key intermediate
2. Activation to mesylate/tosylate Methanesulfonyl chloride or tosyl chloride + triethylamine or DABCO in DCM, -78 to 0 °C 68.8–99 Conversion to good leaving group for substitution
3. Transesterification to methyl carbonate Reaction with methyl carbonate source + DMAP + triethylamine in DCM, 0–20 °C 68–97 Nucleophilic substitution forming methyl carbonate ester
4. Catalyst-free thermal transesterification (alternative) Diethyl carbonate + glycerol formal in continuous flow reactor, 250–300 °C, 20–50 bar pressure ~85–95 High selectivity mono-transesterification, green chemistry approach, scalable

Research Findings and Analytical Characterization

  • NMR Spectroscopy : Proton NMR (1H NMR) confirms the formation of the cyclic carbonate by characteristic chemical shifts of methylene and methyl groups in the dioxan ring and carbonate moiety.
  • Mass Spectrometry : LC-MS or ESI-MS provides molecular ion peaks consistent with the expected molecular weight of 2,2-diethyl-1,3-dioxan-5-yl methyl carbonate.
  • Chromatography : Silica gel chromatography is used for purification, with elution solvents optimized for polarity to separate the target compound from side products.
  • Reaction Monitoring : Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor reaction progress and product distribution, especially in continuous flow thermal transesterification.

These analytical techniques ensure the reliability and reproducibility of the preparation methods.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions can result in the formation of various functionalized derivatives .

Scientific Research Applications

2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate involves its ability to undergo ring-opening polymerization (ROP). This process is catalyzed by agents such as tin(II) octoate (Sn(Oct)2), which facilitates the cleavage of the carbonate ring and the formation of polymer chains. The molecular targets and pathways involved in this process include the activation of the carbonate group and the subsequent nucleophilic attack by the diol .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 2,2-diethyl-1,3-dioxan-5-yl methyl carbonate and related compounds:

Compound Name Substituents on 1,3-Dioxane Ring Functional Group Key Applications References
2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate 2,2-diethyl; 5-methyl carbonate Methyl carbonate Potential prodrug, polymer precursor
QCA ([4-(1,3,2-dioxaborinan-2-yl)benzyl ((5-methyl-2-styryl-1,3-dioxan-5-yl) methyl) carbonate]) 5-methyl; 2-styryl; linked to dioxaborinan Methyl carbonate, styryl Anticancer prodrug (ROS/pH-responsive)
(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate 5-ethyl; acrylate ester Acrylate ester Polymer monomer (reversible modification)
2,2-Dimethyl-1,3-dioxan-5-yl acetate 2,2-dimethyl; 5-acetate Acetate ester Transesterification intermediate
5-Methyl-1,3-dioxan-2-one 5-methyl Cyclic carbonate Organic synthesis intermediate
TriC6 (polyfunctional carbonate) Ethyl, thioether-linked carbonate chains Multiple carbonate/ether groups Recyclable polyhydroxyurethane synthesis
Key Observations:
  • Styryl groups in QCA enable π-π interactions, aiding targeted drug delivery .
  • Functional Group Reactivity : Methyl carbonates (as in the target compound and QCA) are hydrolytically labile, making them suitable for stimuli-responsive drug release. Acrylate esters (e.g., (5-ethyl-1,3-dioxan-5-yl)methyl acrylate) participate in polymerization reactions .
Anticancer Prodrugs

QCA, a structurally complex analog, releases quinone methide (QM) and cinnamaldehyde in response to ROS and acidic pH, synergistically amplifying oxidative stress in cancer cells . While the target compound lacks the dioxaborinan and styryl groups of QCA, its methyl carbonate group could similarly enable controlled release under hydrolytic or enzymatic conditions.

Organic Intermediates

Simpler derivatives like 5-methyl-1,3-dioxan-2-one (a cyclic carbonate) are intermediates in transesterification or protection/deprotection reactions . The target compound’s carbonate group could similarly act as a carbonyl-protecting group.

Stability and Environmental Impact

  • Stability : Diethyl substituents may reduce hydrolysis rates compared to methyl groups, as seen in QCA’s pH/ROS dual responsiveness .

Biological Activity

2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate is a compound of interest in medicinal chemistry and organic synthesis due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of 2,2-diethyl-1,3-dioxan-5-yl methyl carbonate typically involves the reaction of diethyl carbonate with appropriate diols under controlled conditions. Various catalysts can be employed to enhance reaction efficiency and yield. The following table summarizes common synthetic routes:

Method Description
Transesterification Involves the reaction of diethyl carbonate with glycerol-derived acetals in the presence of a catalyst.
Direct Esterification Reaction of dioxane derivatives with carbonic acid derivatives under acidic conditions.
Organocatalysis Utilizes weakly basic carboxylate or phosphonium salts as catalysts for enhanced selectivity.

The biological activity of 2,2-diethyl-1,3-dioxan-5-yl methyl carbonate is believed to stem from its ability to interact with various biological targets. The mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a ligand for specific receptors, altering cellular signaling pathways.

These interactions can lead to various pharmacological effects, including antimicrobial and anti-inflammatory activities.

Biological Activity

Research has demonstrated that compounds structurally related to 2,2-diethyl-1,3-dioxan-5-yl methyl carbonate exhibit significant biological activities. A study on 1,3-dioxolane derivatives indicated their potential as antibacterial and antifungal agents. The following table summarizes key findings:

Compound Activity Tested Strains MIC (µg/mL)
1,3-Dioxolane derivative AAntibacterialStaphylococcus aureus, Pseudomonas aeruginosa625 - 1250
1,3-Dioxolane derivative BAntifungalCandida albicans500
2,2-Diethyl-1,3-dioxan-5-yl methyl carbonatePotentially similar activityNot directly tested; inferred from related studiesN/A

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Antimicrobial Activity : A series of new enantiomerically pure and racemic 1,3-dioxolanes were synthesized and tested for their antibacterial and antifungal properties. Results indicated that these compounds exhibited excellent activity against various strains including C. albicans and S. aureus .
  • Pharmaceutical Applications : Research indicates that dioxane derivatives are being investigated for their roles in drug development targeting central nervous system disorders .
  • Environmental Impact : The use of dioxanes in green chemistry applications has been highlighted due to their low toxicity and potential for sustainable synthesis methods .

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